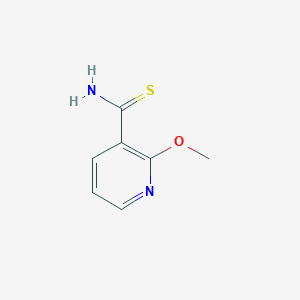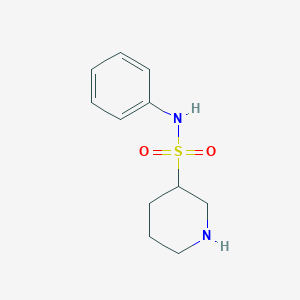
N-苯基哌啶-3-磺酰胺
描述
N-phenylpiperidine-3-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-phenylpiperidine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenylpiperidine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质N-苯基哌啶-3-磺酰胺及其衍生物在科学研究中具有广泛的应用,特别是在有机合成和药物发现领域。一种涉及环芳基磺酰胺(包括 N-苯基哌啶-3-磺酰胺衍生物)双重还原的新方法已被开发用于合成 2-和 3-芳基取代的环胺。该方法具有氮保护和无痕系绳,用于芳香部分从氮到碳的转置,展示了其在为各种科学应用创建复杂分子结构中的效用(Evans 等人,2005 年)。
生物活性与应用磺酰胺衍生物,包括与 N-苯基哌啶-3-磺酰胺相关的衍生物,由于其广泛的生物活性而在药物化学中发挥着至关重要的作用。这些化合物是酶抑制相关研究中不可或缺的,为治疗疾病提供了潜在的治疗应用。例如,N-酰基磺酰胺已被证明能强烈抑制人碳酸酐酶同工酶,证明了其在开发利尿剂、抗青光眼药、抗肥胖药和抗癌药中的重要性(Yıldırım 等人,2015 年)。
抗菌和抗病毒特性磺酰胺衍生物的抗菌活性一直是研究的一个重要领域,N-苯基哌啶-3-磺酰胺衍生物也不例外。研究表明它们对各种病原菌株具有有效性,突出了它们在解决耐药性和开发新的抗菌剂方面的潜力。此类研究对于持续对抗菌素耐药性和寻找新的治疗方案至关重要(Ahmad & Farrukh, 2012)。
环境影响和降解了解磺酰胺(包括 N-苯基哌啶-3-磺酰胺衍生物)的环境归宿对于评估其生态影响至关重要。对其降解途径的研究提供了减少环境持久性和毒性的见解。例如,在特定细菌菌株中磺胺甲恶唑和其他磺酰胺降解过程中形成的代谢物的鉴定揭示了由邻位羟基化引发的独特途径,导致母体化合物的断裂。这一知识对于旨在减轻这些化合物在水生系统中的影响的环境管理策略至关重要(Ricken 等人,2013 年)。
未来方向
作用机制
Target of Action
N-Phenylpiperidine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
N-Phenylpiperidine-3-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this vital compound in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by N-phenylpiperidine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that depend on folic acid, including the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of certain food components .
Result of Action
The inhibition of folic acid synthesis by N-phenylpiperidine-3-sulfonamide leads to a deficiency of nucleic acids and proteins in bacteria, disrupting their growth and proliferation . This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
The action of N-phenylpiperidine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of resistant bacterial strains can reduce the efficacy of the compound . The stability of the compound can also be affected by factors such as temperature and light .
生化分析
Biochemical Properties
N-phenylpiperidine-3-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This interaction inhibits the enzyme’s activity, leading to a bacteriostatic effect. Additionally, N-phenylpiperidine-3-sulfonamide can form noncovalent interactions with proteins and nucleic acids, including hydrogen bonding and π-stacking . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
N-phenylpiperidine-3-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of tetrahydrofolate, thereby inhibiting DNA replication and cell division . This inhibition can lead to changes in cell cycle progression and induce cellular stress responses. Furthermore, N-phenylpiperidine-3-sulfonamide can modulate oxidative processes within cells, impacting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of N-phenylpiperidine-3-sulfonamide involves its binding interactions with biomolecules and enzyme inhibition. The compound acts as a competitive inhibitor of dihydropteroate synthetase, preventing the enzyme from utilizing para-aminobenzoic acid (PABA) for folate synthesis . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division. Additionally, N-phenylpiperidine-3-sulfonamide can interact with protein side chains and backbone carbonyl groups, influencing the conformational stability of secondary protein structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenylpiperidine-3-sulfonamide can change over time due to its stability and degradation. Studies have shown that the compound remains stable under normal storage conditions but can degrade under specific conditions, such as exposure to light or high temperatures . Long-term exposure to N-phenylpiperidine-3-sulfonamide in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of N-phenylpiperidine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial activity, by inhibiting folate synthesis in bacteria . At higher doses, N-phenylpiperidine-3-sulfonamide can cause toxic or adverse effects, including disruptions in cellular metabolism and potential damage to tissues . These dosage-dependent effects highlight the importance of determining the appropriate therapeutic window for the compound’s use.
Metabolic Pathways
N-phenylpiperidine-3-sulfonamide is involved in various metabolic pathways, including those related to folate synthesis and cellular metabolism. The compound interacts with enzymes such as dihydropteroate synthetase, which plays a crucial role in the synthesis of tetrahydrofolate . This interaction affects the metabolic flux and levels of metabolites involved in folate metabolism. Additionally, N-phenylpiperidine-3-sulfonamide can influence other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, N-phenylpiperidine-3-sulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells and its distribution to various tissues . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of N-phenylpiperidine-3-sulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . This localization can impact the compound’s activity and its ability to modulate cellular processes, such as gene expression and enzyme activity.
属性
IUPAC Name |
N-phenylpiperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFAJIMWRXUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


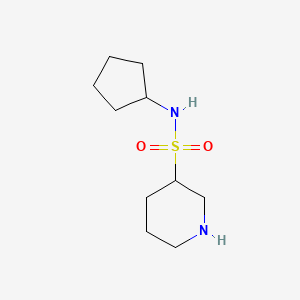
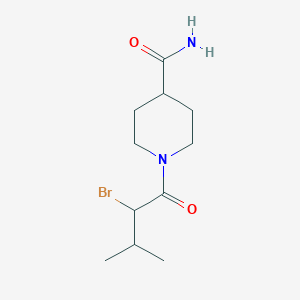
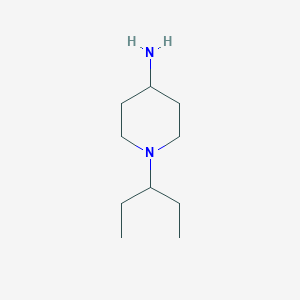
![4-[1-(Ethylamino)ethyl]benzonitrile](/img/structure/B3199268.png)

![[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199290.png)


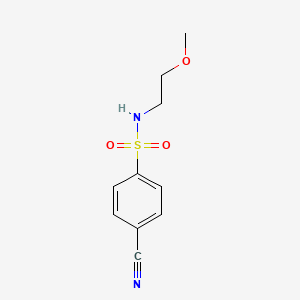
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3199315.png)
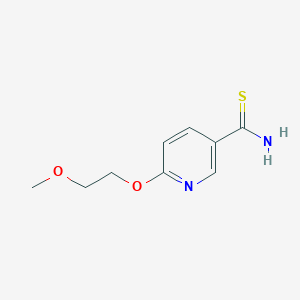
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)
![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)
